5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazole and triazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light, which promotes regioselective synthesis . The reaction conditions are mild, and the use of water as a solvent aligns with green chemistry principles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. For example, in its anticancer activity, the compound may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and penicillin contain thiazole rings and have significant biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole are well-known triazole antifungal agents.
Uniqueness
5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combined thiazole and triazole structure, which imparts a wide range of biological activities. This dual functionality makes it a versatile compound for various scientific research applications.
Properties
CAS No. |
88743-57-1 |
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Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
5-methyl-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C11H9N3OS/c1-7-10(15)14-11(16-7)12-9(13-14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
ABADOUHEAZIJOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(=NC(=N2)C3=CC=CC=C3)S1 |
Origin of Product |
United States |
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